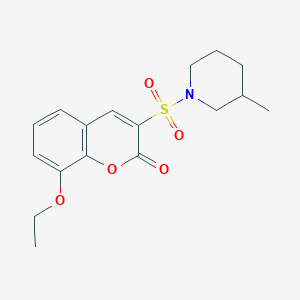

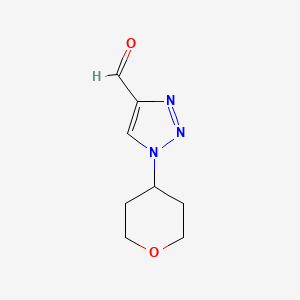

![molecular formula C15H15NO5S B2414700 4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid CAS No. 431883-78-2](/img/structure/B2414700.png)

4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

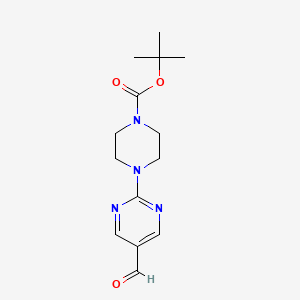

“4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid” is a chemical compound with the CAS Number: 431883-78-2. It has a molecular weight of 321.35 . The IUPAC name for this compound is 4-methoxy-3-(4-toluidinosulfonyl)benzoic acid .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H15NO5S/c1-10-3-6-12(7-4-10)16-22(19,20)14-9-11(15(17)18)5-8-13(14)21-2/h3-9,16H,1-2H3,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique

1. Toxicity Assessment

A study by Gorokhova et al. (2020) assessed the toxicity of various benzoic acid derivatives, including 4-methoxybenzoic and 2-methoxy-5-sulfamoylbenzoic acids. They found these compounds to be of low hazard, with significant effects on the hepatorenal system in animal models. This research provides insight into the safety profile of benzoic acid derivatives in chemical production (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

2. Synthesis Applications

Jonas, Wurziger, and Merck (1987) discussed the synthesis of enantiomerically pure forms of a similar compound, 2-methoxy-4-(S-methyl-N-[(4-methylphenyl)-sulfonyl]-sulfonimidoyl)-benzoic acid. This highlights the compound's relevance in the synthesis of specific enantiomers, important in pharmaceutical research (Jonas, Wurziger, & Merck, 1987).

3. Cardiotonic Drug Synthesis

Lomov (2019) developed methods for synthesizing 2-methoxy-4-(methylsulfanyl)benzoic acid, a key intermediate in preparing cardiotonic drugs like Sulmazole and Isomazole. This demonstrates the compound's utility in developing treatments for heart-related conditions (Lomov, 2019).

4. O-Demethylating Enzyme Study

Bernhardt et al. (1973) investigated an enzyme system in Pseudomonas putida that interacts with 4-methoxybenzoate and similar compounds. Their research provides insights into microbial metabolism and potential biotechnological applications of benzoic acid derivatives (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).

5. Hydrolysis Mechanism in Agriculture

Hemmamda, Calmon, and Calmon (1994) studied the hydrolysis mechanism of agricultural chemicals, leading to the formation of 4-methoxybenzoic acid derivatives. This research is crucial for understanding the environmental impact and degradation pathways of agricultural chemicals (Hemmamda, Calmon, & Calmon, 1994).

6. Luminescent Properties in Chemistry

Sivakumar et al. (2010) synthesized lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives, including methoxy-substituted versions. They explored how substituents affect the luminescent properties of these compounds, which is vital in material science and photophysics (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

7. Microbial Metabolism Research

Deweerd et al. (1988) studied the metabolism of methoxybenzoic acids by anaerobic bacteria. This research helps in understanding microbial processes and potential environmental implications of benzoic acid derivatives (Deweerd, Saxena, Nagle, & Suflita, 1988).

8. Preparative Fermentation Studies

Hsu et al. (2007) conducted fermentation studies with gallic acid, yielding compounds including methoxy-benzoic acid derivatives. This research is significant for understanding fermentation processes and potential applications in biotechnology (Hsu et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-10-3-6-12(7-4-10)16-22(19,20)14-9-11(15(17)18)5-8-13(14)21-2/h3-9,16H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQQSWBWHBFVGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24841216 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

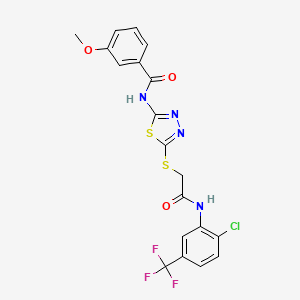

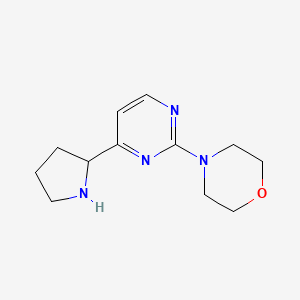

![2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2414617.png)

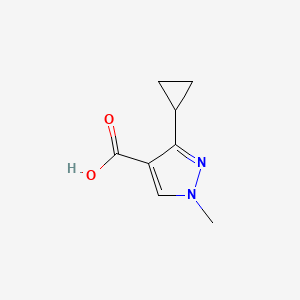

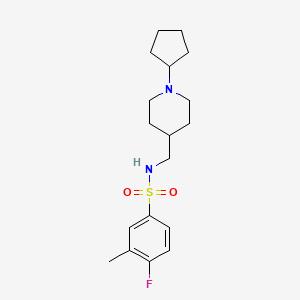

![[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride](/img/structure/B2414629.png)

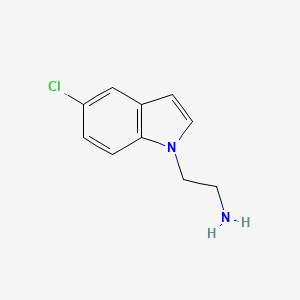

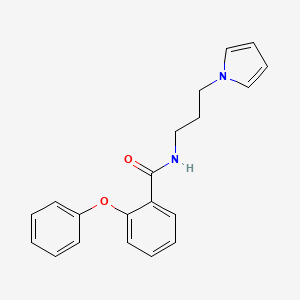

![ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2414631.png)

![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2414632.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2414638.png)